molecular formula C4H4O3S B12966224 Furan-2-sulfinic acid CAS No. 88576-65-2

Furan-2-sulfinic acid

Katalognummer: B12966224
CAS-Nummer: 88576-65-2
Molekulargewicht: 132.14 g/mol
InChI-Schlüssel: DCPSBASPZDPTFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-sulfinic acid is an organic compound belonging to the furan family, characterized by a furan ring with a sulfinic acid group attached at the second position

Vorbereitungsmethoden

Furan-2-sulfinic acid can be synthesized through several methods. One common synthetic route involves the oxidation of furan-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar oxidation processes, optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Furan-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to furan-2-sulfonic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield furan-2-thiol, especially under the influence of reducing agents such as lithium aluminum hydride.

    Substitution: The sulfinic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions include furan-2-sulfonic acid, furan-2-thiol, and substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Furan-2-sulfinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research has explored its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.

    Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials, benefiting from its unique chemical properties.

Wirkmechanismus

The mechanism by which furan-2-sulfinic acid exerts its effects involves its ability to undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity. The pathways involved in these interactions are often related to oxidative stress and redox regulation within cells.

Vergleich Mit ähnlichen Verbindungen

Furan-2-sulfinic acid can be compared with other similar compounds, such as:

    Furan-2-sulfonic acid: A more oxidized form with different reactivity and applications.

    Furan-2-thiol: The reduced form, which has distinct chemical properties and uses.

    2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production and green chemistry.

This compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions, making it a versatile compound in various chemical processes.

Eigenschaften

CAS-Nummer

88576-65-2

Molekularformel

C4H4O3S

Molekulargewicht

132.14 g/mol

IUPAC-Name

furan-2-sulfinic acid

InChI

InChI=1S/C4H4O3S/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6)

InChI-Schlüssel

DCPSBASPZDPTFL-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.